molecular formula C17H14N4O2 B2383124 N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2379996-21-9

N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2383124
CAS No.: 2379996-21-9
M. Wt: 306.325
InChI Key: HXPPBMFRCXXMEA-UHFFFAOYSA-N
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Description

N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is a complex organic compound that features a pyrido[2,3-d]pyrimidine core with a bis(furan-2-yl)ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of a pyrido[2,3-d]pyrimidine derivative with a bis(furan-2-yl)ethylamine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the pyrido[2,3-d]pyrimidine core can produce dihydropyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a therapeutic agent due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the core structure but differ in their substituents.

    Bis(furan-2-yl) Compounds: These compounds have similar furan substituents but different core structures.

Uniqueness

N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is unique due to the combination of its pyrido[2,3-d]pyrimidine core and bis(furan-2-yl)ethyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-4-12-16(18-7-1)20-11-21-17(12)19-10-13(14-5-2-8-22-14)15-6-3-9-23-15/h1-9,11,13H,10H2,(H,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPPBMFRCXXMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN=C2NCC(C3=CC=CO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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